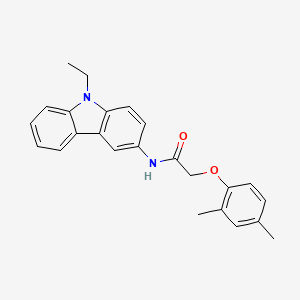![molecular formula C12H17N3O4 B11607165 4-(furan-2-yl)-2-[(1E)-N-hydroxyethanimidoyl]-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide](/img/structure/B11607165.png)
4-(furan-2-yl)-2-[(1E)-N-hydroxyethanimidoyl]-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(FURAN-2-YL)-1-HYDROXY-2-[(1E)-1-(HYDROXYIMINO)ETHYL]-2,5,5-TRIMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE is a complex organic compound featuring a furan ring, an imidazole ring, and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(FURAN-2-YL)-1-HYDROXY-2-[(1E)-1-(HYDROXYIMINO)ETHYL]-2,5,5-TRIMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE typically involves multiple steps, starting from readily available precursors. One common method involves the aldol condensation of furfural and acetone, catalyzed by boron nitride (BN) calcined at high temperatures . This reaction selectively produces the desired β-hydroxy ketone intermediate, which can then undergo further transformations to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and selectivity. This includes controlling temperature, pressure, and the concentration of reactants and catalysts. The use of continuous flow reactors and heterogeneous catalysts can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(FURAN-2-YL)-1-HYDROXY-2-[(1E)-1-(HYDROXYIMINO)ETHYL]-2,5,5-TRIMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Functional groups on the furan and imidazole rings can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various Lewis acids and bases .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while substitution reactions can introduce new functional groups onto the furan or imidazole rings .
Aplicaciones Científicas De Investigación
4-(FURAN-2-YL)-1-HYDROXY-2-[(1E)-1-(HYDROXYIMINO)ETHYL]-2,5,5-TRIMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(FURAN-2-YL)-1-HYDROXY-2-[(1E)-1-(HYDROXYIMINO)ETHYL]-2,5,5-TRIMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE involves its interaction with specific molecular targets and pathways. For example, the compound may act as a Lewis acid catalyst in certain reactions, facilitating the formation of desired products . The presence of multiple functional groups allows it to participate in various chemical interactions, enhancing its reactivity and versatility .
Comparación Con Compuestos Similares
Similar Compounds
Furan-2,5-dicarboxylic acid: A similar compound with a furan ring and carboxylic acid groups.
2-ethylfuran: A furan derivative with an ethyl group at the 2-position.
4-(2-Furyl)but-3-en-2-one: A furan derivative with a butenone group.
Uniqueness
4-(FURAN-2-YL)-1-HYDROXY-2-[(1E)-1-(HYDROXYIMINO)ETHYL]-2,5,5-TRIMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE is unique due to its combination of a furan ring, an imidazole ring, and multiple functional groups.
Propiedades
Fórmula molecular |
C12H17N3O4 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
(NE)-N-[1-[5-(furan-2-yl)-3-hydroxy-2,4,4-trimethyl-1-oxidoimidazol-1-ium-2-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C12H17N3O4/c1-8(13-16)12(4)14(17)10(9-6-5-7-19-9)11(2,3)15(12)18/h5-7,16,18H,1-4H3/b13-8+ |
Clave InChI |
KHQKMGZWVKNKMQ-MDWZMJQESA-N |
SMILES isomérico |
C/C(=N\O)/C1(N(C(C(=[N+]1[O-])C2=CC=CO2)(C)C)O)C |
SMILES canónico |
CC(=NO)C1(N(C(C(=[N+]1[O-])C2=CC=CO2)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-6-benzyl-2-[2-(pentyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11607083.png)
![5-(4-methoxyphenyl)-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11607086.png)
![10-(3-fluoro-4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11607090.png)
![(4E)-4-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11607098.png)

![1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11607111.png)
![N-cyclopentyl-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11607130.png)
![Benzyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11607136.png)
![4-(4-butoxyphenyl)-3-hydroxy-1-(propan-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11607142.png)
![3'-Methyl 5'-prop-2-en-1-yl 2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11607151.png)

![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B11607177.png)
![(7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-ethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11607178.png)
![methyl (2E)-2-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)hydrazinecarboxylate](/img/structure/B11607179.png)
